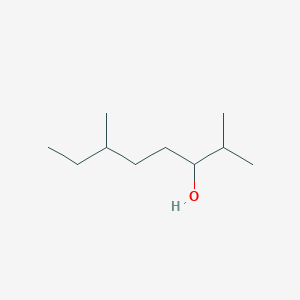
2,6-Dimethyl-3-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-octanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, which is further substituted with two methyl groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-octanol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2,6-dimethyl-3-octanone with methyl magnesium bromide in the presence of a solvent like tetrahydrofuran (THF) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: SOCl2, phosphorus tribromide (PBr3), in inert solvents.
Major Products:
Oxidation: 2,6-Dimethyl-3-octanone or 2,6-Dimethyl-3-octanal.
Reduction: Various alcohols or hydrocarbons depending on the specific conditions.
Substitution: Alkyl halides like 2,6-Dimethyl-3-octyl chloride.
Scientific Research Applications
2,6-Dimethyl-3-octanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in studies related to cellular processes and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-octanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic octane chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
3-Octanol: Another alcohol with a hydroxyl group on the third carbon but without the methyl substitutions.
2,6-Dimethyl-4-heptanol: Similar structure but with the hydroxyl group on the fourth carbon.
2,6-Dimethyl-3-heptanol: Similar structure but with a shorter carbon chain.
Uniqueness: 2,6-Dimethyl-3-octanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the second and sixth positions enhances its hydrophobicity and influences its reactivity compared to other similar alcohols .
Properties
CAS No. |
18479-55-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,6-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-9(4)6-7-10(11)8(2)3/h8-11H,5-7H2,1-4H3 |
InChI Key |
MSDBCXHVDKLCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


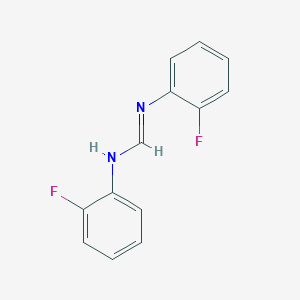
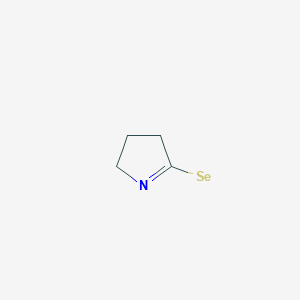

![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
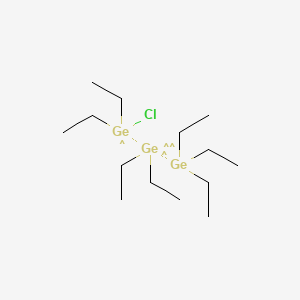
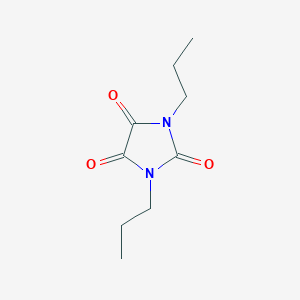
![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)
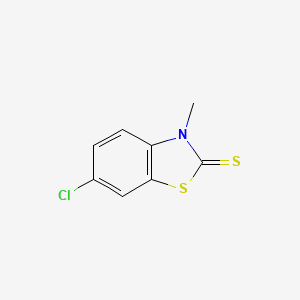
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
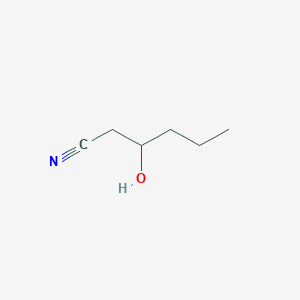

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
